Cas no 2138252-72-7 (3-Sulfopropanoyl chloride)

3-Sulfopropanoyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-sulfopropanoyl chloride
- 2138252-72-7
- EN300-727308
- 3-fluorosulfonylpropanoyl chloride
- 3-Sulfopropanoyl chloride
-
- インチ: 1S/C3H4ClFO3S/c4-3(6)1-2-9(5,7)8/h1-2H2
- InChIKey: RCBWILIUZQOTKU-UHFFFAOYSA-N
- ほほえんだ: ClC(CCS(=O)(=O)F)=O
計算された属性
- せいみつぶんしりょう: 173.9553710g/mol
- どういたいしつりょう: 173.9553710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
3-Sulfopropanoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727308-1.0g |
3-sulfopropanoyl chloride |
2138252-72-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
Aaron | AR0292L0-50mg |
3-sulfopropanoylchloride |
2138252-72-7 | 95% | 50mg |
$372.00 | 2025-02-17 | |
1PlusChem | 1P0292CO-2.5g |
3-sulfopropanoylchloride |
2138252-72-7 | 95% | 2.5g |
$2691.00 | 2023-12-19 | |
1PlusChem | 1P0292CO-50mg |
3-sulfopropanoylchloride |
2138252-72-7 | 95% | 50mg |
$363.00 | 2023-12-19 | |
Aaron | AR0292L0-500mg |
3-sulfopropanoylchloride |
2138252-72-7 | 95% | 500mg |
$1190.00 | 2025-03-12 | |
Aaron | AR0292L0-100mg |
3-sulfopropanoylchloride |
2138252-72-7 | 95% | 100mg |
$542.00 | 2025-02-17 | |
Aaron | AR0292L0-2.5g |
3-sulfopropanoylchloride |
2138252-72-7 | 95% | 2.5g |
$2950.00 | 2023-12-15 | |
1PlusChem | 1P0292CO-500mg |
3-sulfopropanoylchloride |
2138252-72-7 | 95% | 500mg |
$1109.00 | 2023-12-19 | |
Aaron | AR0292L0-1g |
3-sulfopropanoylchloride |
2138252-72-7 | 95% | 1g |
$1519.00 | 2025-03-12 | |
Aaron | AR0292L0-250mg |
3-sulfopropanoylchloride |
2138252-72-7 | 95% | 250mg |
$765.00 | 2025-02-17 |
3-Sulfopropanoyl chloride 関連文献
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
3-Sulfopropanoyl chlorideに関する追加情報
Latest Research Insights on 3-Sulfopropanoyl chloride (CAS: 2138252-72-7) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the growing importance of sulfonate-based compounds, particularly 3-Sulfopropanoyl chloride (CAS: 2138252-72-7). This reagent, known for its reactive sulfonyl chloride group, has emerged as a key intermediate in the synthesis of biologically active molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating sulfonated prodrugs with enhanced water solubility, addressing a critical challenge in drug formulation for hydrophobic therapeutics.
Structural analyses reveal that 3-Sulfopropanoyl chloride's unique electrophilic character enables efficient coupling with nucleophilic sites on target molecules. Research from the University of Cambridge (2024) utilized this property to develop novel antibody-drug conjugates (ADCs), where the compound served as a linker between monoclonal antibodies and cytotoxic payloads. The resulting ADCs showed improved stability in physiological conditions compared to traditional maleimide-based linkers, with a 40% reduction in premature payload release observed in in vitro plasma stability assays.
In material science applications, 3-Sulfopropanoyl chloride has demonstrated remarkable versatility. A recent ACS Biomaterials Science & Engineering publication (2024) detailed its use in modifying hydrogel matrices for controlled drug delivery systems. By introducing sulfonate groups via this reagent, researchers achieved pH-responsive swelling behavior while maintaining biocompatibility, as evidenced by >90% cell viability in cytotoxicity assays using HEK293 and HepG2 cell lines.
The compound's safety profile has been systematically evaluated in recent toxicological studies. Data from GLP-compliant investigations (2023) indicate an LD50 of 320 mg/kg in rodent models, with primary irritation observed at concentrations exceeding 5% in dermal applications. These findings have important implications for industrial handling and have prompted the development of new safety protocols for large-scale synthesis operations.
Emerging applications in radiopharmaceuticals have further expanded the utility of 3-Sulfopropanoyl chloride. A 2024 Nature Communications paper described its role in chelator design for PET imaging probes, where the sulfonate moiety significantly improved renal clearance of gallium-68 labeled compounds. This advancement addresses a longstanding challenge in diagnostic imaging by reducing background signal in non-target tissues.
Ongoing clinical trials (Phase I/II) are currently investigating sulfonated small molecules derived from this intermediate as potential kinase inhibitors. Preliminary data presented at the 2024 AACR Annual Meeting showed promising activity against VEGFR-2 with IC50 values in the low nanomolar range, suggesting potential applications in angiogenesis-dependent pathologies.
The commercial landscape for 3-Sulfopropanoyl chloride has evolved significantly, with current market analysis (Q2 2024) indicating a 15% year-over-year growth in demand. This trend reflects both expanded research applications and scale-up in GMP production for clinical-stage compounds. Leading suppliers have implemented improved purification techniques, now offering ≥99.5% purity grades with stringent control of sulfonic acid byproducts (<0.1%).
2138252-72-7 (3-Sulfopropanoyl chloride) 関連製品
- 33824-15-6(3-(diethoxymethyl)-4H-1,2,4-triazole)
- 1612184-10-7(4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine)
- 2172164-66-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}oxy)acetic acid)
- 2524-78-9(3-Acetamidothioanisole)
- 630423-49-3(1,4-DIOXINO[2,3-F]ISOQUINOLIN-7(8H)-ONE, 2,3-DIHYDRO-)
- 2228170-13-4((4-bromo-3-methylbutyl)(methyl)(propan-2-yl)amine)
- 1355717-85-9(N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide)
- 129415-92-5(3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile)
- 2757911-42-3(6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid)
- 1595772-00-1(1-1-(2,2-difluoroethoxy)-2-iodoethyl-3-methoxybenzene)




